molecular formula C15H13N5O3 B2841608 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 1902980-03-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2841608
CAS No.: 1902980-03-3
M. Wt: 311.301
InChI Key: HFSRUTBCIYYWCH-UHFFFAOYSA-N
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Description

“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds related to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide, particularly those involving 1,2,4-oxadiazole and isoxazole derivatives. These compounds are synthesized through condensation reactions involving substituted 1,3,4-oxadiazoles and isonicotinamide, leading to structures with potential antibacterial and antifungal activities (Dhore & Thorat, 2012).

Biological Activity

The isoxazole and oxadiazole moieties present in these compounds have been extensively studied for their biological properties. Isoxazole derivatives, for example, have shown promise as disease-modifying antirheumatic drugs and have been evaluated for their inhibitory effects on enzymes involved in pyrimidine de novo synthesis, crucial for immune cell functions (Knecht & Löffler, 1998). Additionally, 1,2,4-oxadiazoles are highlighted for their bioisosteric properties, potentially replacing ester and amide functionalities in drug molecules, which is significant for the development of new therapeutic agents with improved pharmacokinetic profiles (Boström et al., 2012).

Antimicrobial and Anticancer Applications

Triazole and oxadiazole derivatives, including those similar to the structure of interest, have been tested for their antimicrobial properties against a variety of microorganisms, showing significant activity in some cases (Mishra et al., 2010). Moreover, compounds with oxadiazole rings have been synthesized and evaluated for their anticancer activities, demonstrating potent cytotoxicity against several cancer cell lines, which suggests potential applications in cancer therapy (Abdo & Kamel, 2015).

Insecticidal Properties

The design and synthesis of anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been explored for developing novel insecticides with high activity against agricultural pests, such as the diamondback moth. These studies highlight the potential of oxadiazole derivatives in the field of agrochemicals (Liu et al., 2017).

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-15(10-3-5-16-6-4-10)17-8-13-18-14(20-23-13)11-7-12(22-19-11)9-1-2-9/h3-7,9H,1-2,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSRUTBCIYYWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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